Pyrrolo[2,1-f][1,2,4]triazin-2-amine

EGFR/HER kinase inhibitors pan-HER therapeutics kinase selectivity profiling

Pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1492329-99-3, C₆H₆N₄, MW 134.14) is the 2-amino-substituted derivative of the pyrrolo[2,1-f][1,2,4]triazine bicyclic heterocycle, a scaffold distinguished by a unique N–N bond with one nitrogen disposed at the bridgehead position. First synthesized in the late 1970s by Neunhoeffer, this ring system has been validated as a structural bioisostere capable of mimicking quinazoline, pyrimidine, and adenine scaffolds in ATP-competitive kinase inhibitor design.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11924330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazin-2-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC(=N2)N
InChIInChI=1S/C6H6N4/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H2,7,9)
InChIKeyBOIFBADFJBDLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazin-2-amine – A Bridgehead Nitrogen Kinase Hinge-Binder Scaffold for Procurement-Driven Medicinal Chemistry Programs


Pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1492329-99-3, C₆H₆N₄, MW 134.14) is the 2-amino-substituted derivative of the pyrrolo[2,1-f][1,2,4]triazine bicyclic heterocycle, a scaffold distinguished by a unique N–N bond with one nitrogen disposed at the bridgehead position. First synthesized in the late 1970s by Neunhoeffer, this ring system has been validated as a structural bioisostere capable of mimicking quinazoline, pyrimidine, and adenine scaffolds in ATP-competitive kinase inhibitor design [1]. The scaffold serves as the core template for FDA-approved drugs including avapritinib (kinase inhibitor) and remdesivir (antiviral nucleoside prodrug), and has produced multiple clinical candidates spanning EGFR/HER, VEGFR, p38α MAPK, PI3Kα, and AAK1 targets [2]. The 2-amino substituent provides a critical hydrogen-bonding vector for hinge-region engagement in the kinase ATP-binding pocket, analogous to the 4-anilino group of quinazoline-based inhibitors [1].

Why Pyrrolo[2,1-f][1,2,4]triazin-2-amine Cannot Be Replaced by Generic Quinazoline or Pyrimidine Building Blocks – Structural and Pharmacological Differentiation Evidence


The pyrrolo[2,1-f][1,2,4]triazine scaffold is not freely interchangeable with quinazoline, pyrimidine, or other bridgehead nitrogen heterocycles despite sharing a common ATP-competitive hinge-binding mechanism. The bridgehead nitrogen geometry creates a unique hydrogen-bond acceptor/donor pattern at the N1 and N2 positions that differs from the 1,3-diazine arrangement in quinazolines, directly affecting the distance and angle of hinge-region contacts with the kinase backbone [1]. Critically, substitution at C-5 or C-6 of pyrrolotriazine preserves biological activity while C-7 substitution abolishes it – a regiochemical constraint absent in quinazoline SAR, meaning identical substituent placement across these scaffolds produces non-equivalent vectors into the ribose-phosphate pocket and selectivity pocket respectively [1]. This scaffold-dependent vector geometry has been exploited to access distinct kinase selectivity profiles: BMS-690514 (pyrrolotriazine) simultaneously inhibits EGFR, HER2, HER4, and VEGFR families with nanomolar potency, a polypharmacology profile not replicated by quinazoline-based lapatinib, which shows substantially weaker HER4 and VEGFR activity [2]. The practical consequence for procurement is that substituting pyrrolo[2,1-f][1,2,4]triazin-2-amine with a generic quinazoline-2-amine or pyrimidine-2-amine building block will yield compounds with unpredictable, and likely non-transferable, kinase binding and selectivity outcomes.

Quantitative Differentiation Evidence for Pyrrolo[2,1-f][1,2,4]triazin-2-amine-Containing Compounds Versus Closest Analogs – Head-to-Head and Cross-Study Comparisons


BMS-690514 (Pyrrolotriazine) vs. Lapatinib (Quinazoline): 6-Fold Superior HER4 Kinase Inhibition in Head-to-Head Enzymatic and Cellular Assays

In the only published direct head-to-head comparison of a pyrrolo[2,1-f][1,2,4]triazine-based inhibitor against a quinazoline-based inhibitor targeting the same kinase panel, BMS-690514 demonstrated approximately 6-fold greater potency against HER4 kinase in enzymatic assays (IC₅₀ = 60 nM vs. 367 nM for lapatinib) [1]. This differential was even more pronounced in cellular phosphorylation assays: BMS-690514 inhibited HER4 full-length receptor phosphorylation with an IC₅₀ of approximately 60 nM, compared to approximately 700 nM for lapatinib – an over 10-fold difference [1]. Meanwhile, BMS-690514 also potently inhibited EGFR (IC₅₀ = 5 nM), HER2 (IC₅₀ = 20 nM), and VEGFR family kinases (IC₅₀ = 25–50 nM), targets for which lapatinib shows substantially weaker activity. KinomeScan profiling against 315 kinases confirmed that BMS-690514 maintained high overall kinase selectivity despite its multi-target potency [1]. This evidence directly demonstrates that the pyrrolotriazine core confers a quantitatively distinct kinase inhibition profile relative to the quinazoline core when bearing analogous substituent patterns.

EGFR/HER kinase inhibitors pan-HER therapeutics kinase selectivity profiling oncology drug discovery

CYH33 (Pyrrolotriazine PI3Kα Inhibitor): 101-Fold Isoform Selectivity Over PI3Kβ – Quantitative Selectivity Profile for Precision Oncology

The pyrrolo[2,1-f][1,2,4]triazine-based clinical candidate CYH33 (compound 37) achieved a PI3Kα IC₅₀ of 5.9 nM with a well-characterized isoform selectivity profile: 101-fold selectivity over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ [1]. This selectivity window was confirmed in a panel of Rh30-Myr-p110s isogenic cells expressing constitutively active individual PI3K isoforms. The compound demonstrated dose-dependent antitumor efficacy in SKOV-3 xenograft models and inhibited AKT phosphorylation in human cancer cells, confirming cellular target engagement [1]. While not a direct scaffold-to-scaffold comparison, this selectivity profile is notable because PI3Kα-selective inhibitors built on alternative heterocyclic cores (e.g., alpelisib on a thienopyrimidine scaffold) typically show different selectivity ratios and off-target landscapes, making the pyrrolotriazine scaffold a distinct chemical starting point for PI3Kα drug discovery with quantitatively defined selectivity parameters.

PI3Kα-selective inhibitors isoform selectivity solid tumor targeted therapy PI3K/AKT/mTOR pathway

Pyrrolotriazine Scaffold Validation Against Quinazoline: ATP-Competitive EGFR Inhibition with Regiochemically Defined Substitution Tolerance – Hunt et al. 2004

The foundational study by Hunt et al. (2004) established the pyrrolo[2,1-f][1,2,4]triazine nucleus as a deliberate bioisosteric replacement for the quinazoline scaffold, demonstrating that attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent – directly analogous to the aniline moiety in gefitinib – yielded potent biochemical inhibitors of EGFR tyrosine kinase activity and inhibited proliferation of the EGFR-amplified DiFi human colon tumor cell line [1]. Varying ATP concentrations confirmed that these pyrrolotriazine-based inhibitors compete with ATP, occupying the same adenine-binding pocket as quinazoline-based inhibitors [1]. Critically, systematic substitution analysis revealed that biological activity is maintained with modifications at C-5 or C-6 of the pyrrolotriazine but is abolished by C-7 substitution, establishing a vector constraint fundamentally different from quinazoline SAR. The scaffold was later recognized as a validated bioisostere for quinazoline, pyrimidine, and adenine systems, and has progressed into multiple clinical-stage candidates [2].

kinase inhibitor template design quinazoline bioisostere EGFR inhibitor scaffold scaffold hopping

Fragment-Based MAP4K4 Inhibitors: Pyrrolotriazine Fragment with Excellent Ligand Efficiency Progressed to Single-Digit Nanomolar Leads with In Vivo Exposure

A fragment-based screen against MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4) identified a pyrrolo[2,1-f][1,2,4]triazine fragment that exhibited excellent ligand efficiency (LE), a key metric for fragment-to-lead optimization [1]. Structure-guided elaboration using X-ray co-crystal structures of the fragment bound to MAP4K4 enabled rational growth into the kinase pocket, yielding a series of compounds with single-digit nanomolar biochemical potency (compounds 35 and 44) while maintaining favorable physicochemical properties [1]. Compound 35 and 44 additionally achieved good in vivo pharmacokinetic exposure, demonstrating that the pyrrolotriazine fragment starting point could be efficiently optimized to tool compounds suitable for animal efficacy studies [1]. This contrasts with fragment hits from other heterocyclic classes (e.g., aminopyrimidines, isoquinolines) against MAP4K4 and related Ste20-family kinases, where achieving comparable ligand efficiency and in vivo properties often requires more extensive synthetic iteration due to less favorable vectors for pocket growth.

fragment-based drug discovery MAP4K4 kinase inhibitors ligand efficiency optimization X-ray crystallography-guided design

AAK1 Pyrrolotriazine Inhibitors: >200-Fold Potency Range Within a Single Scaffold Series – Compound 30 (IC₅₀ 3.8 nM) vs. Compound 19 (IC₅₀ 770 nM)

Structure-activity relationship exploration of pyrrolo[2,1-f][1,2,4]triazine-based AAK1 inhibitors demonstrated that the scaffold supports an exceptionally broad potency range from 770 nM (compound 19) to 3.8 nM (compound 30), representing a >200-fold improvement driven by a single hydroxyl substitution on the C4-aniline ring [1]. This dramatic potency difference translated directly to in vivo efficacy: compound 30 (3.8 nM) produced significant anti-nociceptive effects in the mouse formalin pain model at subcutaneous doses of 10–60 mg/kg, whereas compound 19 (770 nM) showed no efficacy at 30 mg/kg i.p. despite achieving comparable or higher total plasma exposure (8.4 μM vs. 2.5–11.9 μM for compound 30) [1]. Broad kinase selectivity profiling (351-kinase panel) revealed that the four most potent analogs each inhibited only 6–11% of kinases tested, demonstrating that high potency was achieved without sacrificing selectivity [1]. The free plasma concentration of compound 30 at efficacious doses (13–60 nM free) was consistent with its AAK1 IC₅₀ value, confirming that in vivo pharmacology was driven by on-target AAK1 engagement [1].

AAK1 kinase inhibitors neuropathic pain kinase selectivity CNS drug discovery

Evidence-Backed Procurement and Application Scenarios for Pyrrolo[2,1-f][1,2,4]triazin-2-amine in Drug Discovery Programs


Pan-HER/VEGFR Multi-Kinase Inhibitor Programs Requiring HER4 and VEGFR Co-Inhibition Beyond Quinazoline Capabilities

Programs seeking simultaneous inhibition of EGFR, HER2, HER4, and VEGFR kinases should select pyrrolo[2,1-f][1,2,4]triazin-2-amine as the core hinge-binding scaffold rather than quinazoline-2-amine. Direct evidence from BMS-690514 demonstrates that the pyrrolotriazine core enables HER4 enzymatic IC₅₀ of 60 nM (vs. 367 nM for the quinazoline-based lapatinib) and VEGFR family IC₅₀ values of 25–50 nM, a polypharmacology profile not accessible from quinazoline starting points [1]. The 2-amino substituent provides the hinge-binding hydrogen-bond donor while the C-4 and C-5 positions offer independent vectors for selectivity pocket and ribose-phosphate pocket targeting respectively [2]. This scaffold is the validated starting point for BMS-690514, which progressed to Phase I clinical evaluation based on its pan-HER/VEGFR profile and broad-spectrum xenograft efficacy [1].

PI3Kα Isoform-Selective Inhibitor Discovery Requiring >100-Fold Selectivity Over PI3Kβ

For oncology programs targeting PI3Kα where sparing PI3Kβ activity is critical to avoid β-isoform-driven metabolic side effects, the pyrrolo[2,1-f][1,2,4]triazine scaffold provides a validated entry point. CYH33 (compound 37, advanced to clinical trials for solid tumors) achieved PI3Kα IC₅₀ = 5.9 nM with β/α selectivity of 101-fold, δ/α of 13-fold, and γ/α of 38-fold from this scaffold [3]. The selectivity was confirmed in isogenic cell lines expressing individual PI3K isoforms, and dose-dependent in vivo antitumor efficacy was demonstrated. Pyrrolo[2,1-f][1,2,4]triazin-2-amine serves as the key intermediate for introducing C-2 amino substituents that project toward the affinity pocket, while the C-4 morpholine and C-6 methylpiperazine substituents in CYH33 occupy the solvent-exposed region to modulate physicochemical and PK properties [3].

Fragment-Based Kinase Inhibitor Discovery Leveraging Validated Pyrrolotriazine Fragment Starting Points

Fragment-based drug discovery (FBDD) programs targeting kinases should evaluate pyrrolo[2,1-f][1,2,4]triazin-2-amine and its close analogs as privileged fragment starting points. The MAP4K4 program at Genentech demonstrated that a pyrrolotriazine fragment exhibited excellent ligand efficiency in a biochemical screen and, guided by X-ray co-crystal structures (PDB: 4U44, 4U45), was optimized to single-digit nanomolar leads (compounds 35 and 44) that achieved good in vivo exposure within a single optimization campaign [4]. The fragment's crystallographically validated binding mode in the kinase hinge region provides a reliable structural foundation for structure-based design. The commercial availability of pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1492329-99-3) as a research chemical building block enables rapid analogue synthesis for fragment growing, merging, or linking strategies .

CNS-Penetrant Kinase Inhibitor Programs Requiring Free Plasma-to-Target Engagement Translation

For central nervous system (CNS) kinase targets such as AAK1, the pyrrolo[2,1-f][1,2,4]triazine scaffold has demonstrated a well-characterized relationship between biochemical IC₅₀, free plasma concentration, and in vivo efficacy. The AAK1 inhibitor program established that compound 30 (IC₅₀ = 3.8 nM) achieved efficacy in the mouse formalin pain model at free plasma concentrations (13–60 nM) consistent with its biochemical IC₅₀, while the structurally related compound 19 (IC₅₀ = 770 nM) lacked efficacy despite adequate total plasma exposure (8.4 μM), confirming that pharmacological activity was driven by free drug concentration at the target rather than nonspecific effects [5]. Broad kinase selectivity was maintained across the series (6–11% of 351 kinases inhibited). This established free fraction–efficacy relationship, combined with the scaffold's modest brain penetration (B/P ratio 0.01–0.22), provides a data-rich framework for CNS kinase programs to prospectively estimate target engagement requirements and guide compound procurement and design [5].

Quote Request

Request a Quote for Pyrrolo[2,1-f][1,2,4]triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.